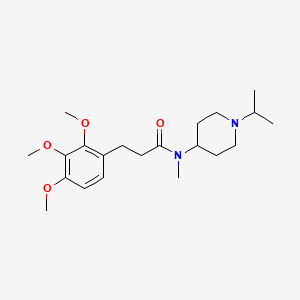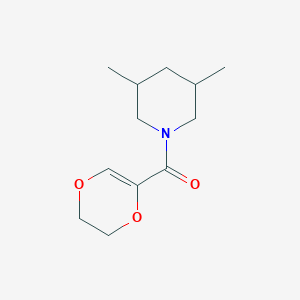![molecular formula C15H20N4O3S B7545162 N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, also known as NIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been developed for its ability to selectively inhibit the activity of certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been shown to be effective in the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has also been used in the inhibition of other enzymes, including histone deacetylases, which are involved in the regulation of gene expression.
Wirkmechanismus
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves its ability to selectively bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of acid production in the body. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide in lab experiments include its ability to selectively inhibit the activity of enzymes and proteins, its high potency, and its synthetic nature, which allows for easy modification and optimization. However, there are also limitations to using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including the optimization of its structure and the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, as well as its potential applications in various fields of research, including cancer therapy and drug discovery.
Synthesemethoden
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves several steps, including the reaction of 4-imidazol-1-ylphenylacetic acid with morpholine, followed by the addition of sulfonamide. The final product is obtained after purification and characterization through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-13(17-23(20,21)19-8-10-22-11-9-19)14-2-4-15(5-3-14)18-7-6-16-12-18/h2-7,12-13,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAZIUAODSAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)


![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)